molecular formula C19H28O3 B162199 Ethyl 5-(4-hexylphenyl)-5-oxovalerate CAS No. 138247-14-0

Ethyl 5-(4-hexylphenyl)-5-oxovalerate

Cat. No.: B162199
CAS No.: 138247-14-0
M. Wt: 304.4 g/mol
InChI Key: HSCOTGAWAQGWRQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-hexylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 4-hexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-hexylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-hexylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the acid and ethanol are passed over a solid acid catalyst at elevated temperatures. The continuous removal of water formed during the reaction helps drive the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-hexylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or primary amines under basic conditions.

Major Products Formed

    Oxidation: 5-(4-Hexylphenyl)-5-oxovaleric acid.

    Reduction: 5-(4-Hexylphenyl)-5-hydroxyvalerate.

    Substitution: 5-(4-Hexylphenyl)-5-oxovaleramide.

Scientific Research Applications

Ethyl 5-(4-hexylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-hexylphenyl)-5-oxovalerate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity. The molecular pathways involved include the activation of esterases and subsequent metabolic processes.

Comparison with Similar Compounds

Ethyl 5-(4-hexylphenyl)-5-oxovalerate can be compared with similar compounds such as:

    Ethyl 5-(4-hexylphenyl)-5-oxopentanoate: Similar structure but with a shorter carbon chain.

    Ethyl 5-(4-hexylphenyl)-5-oxobutanoate: Another similar compound with an even shorter carbon chain.

    Ethyl 5-(4-hexylphenyl)-5-oxooctanoate: Longer carbon chain, leading to different physical and chemical properties.

The uniqueness of this compound lies in its specific carbon chain length, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 5-(4-hexylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-3-5-6-7-9-16-12-14-17(15-13-16)18(20)10-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCOTGAWAQGWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577549
Record name Ethyl 5-(4-hexylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138247-14-0
Record name Ethyl 5-(4-hexylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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